Cas no 89246-30-0 (2-bromo-1-methyl-1H-indole)

2-bromo-1-methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 2-bromo-1-methyl-
- 2-BROMO-1-METHYL-1H-INDOLE
- 2-bromo-1-methylindole
- AKOS024082002
- AC7141
- MFCD23795357
- 89246-30-0
- SY247582
- EN300-1912329
- SCHEMBL15417040
- A847200
- J-508181
- CS-0343321
- DTXSID00530377
- DB-313599
- 2-bromo-1-methyl-1H-indole
-
- MDL: MFCD23795357
- インチ: InChI=1S/C9H8BrN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3
- InChIKey: LWZBTVYFUVWJLB-UHFFFAOYSA-N
- SMILES: CN1C2=CC=CC=C2C=C1Br
計算された属性
- 精确分子量: 208.98401g/mol
- 同位素质量: 208.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 4.9Ų
2-bromo-1-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM233530-1g |
2-Bromo-1-methyl-1H-indole |
89246-30-0 | 95% | 1g |
$437 | 2023-02-01 | |
Enamine | EN300-1912329-5.0g |
2-bromo-1-methyl-1H-indole |
89246-30-0 | 95% | 5g |
$1870.0 | 2023-05-31 | |
Enamine | EN300-1912329-10g |
2-bromo-1-methyl-1H-indole |
89246-30-0 | 10g |
$3649.0 | 2023-09-17 | ||
A2B Chem LLC | AB91437-250mg |
2-Bromo-1-methyl-1h-indole |
89246-30-0 | 96% | 250mg |
$209.00 | 2024-04-19 | |
A2B Chem LLC | AB91437-100mg |
2-Bromo-1-methyl-1h-indole |
89246-30-0 | 95% | 100mg |
$219.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413991-1g |
2-Bromo-1-methyl-1H-indole |
89246-30-0 | 95+% | 1g |
¥5997.00 | 2024-04-26 | |
Crysdot LLC | CD11027536-5g |
2-Bromo-1-methyl-1H-indole |
89246-30-0 | 95+% | 5g |
$904 | 2024-07-18 | |
eNovation Chemicals LLC | D779022-1g |
2-Bromo-1-methyl-1H-indole |
89246-30-0 | 95% | 1g |
$650 | 2025-02-25 | |
Enamine | EN300-1912329-1.0g |
2-bromo-1-methyl-1H-indole |
89246-30-0 | 95% | 1g |
$450.0 | 2023-05-31 | |
eNovation Chemicals LLC | D779022-1g |
2-Bromo-1-methyl-1H-indole |
89246-30-0 | 95% | 1g |
$650 | 2024-07-20 |
2-bromo-1-methyl-1H-indole 関連文献
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1. A versatile and convenient method for the synthesis of substituted benzo[a]carbazoles and pyrido[2,3-a]carbazolesCharles B. de Koning,Joseph P. Michael,Amanda L. Rousseau J. Chem. Soc. Perkin Trans. 1 2000 1705
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Sonu Kumar,Rakesh K. Saunthwal,Trapti Aggarwal,Siva K. Reddy Kotla,Akhilesh K. Verma Org. Biomol. Chem. 2016 14 9063
2-bromo-1-methyl-1H-indoleに関する追加情報
Comprehensive Guide to 2-Bromo-1-methyl-1H-indole (CAS No. 89246-30-0): Properties, Applications, and Industry Insights
2-Bromo-1-methyl-1H-indole (CAS No. 89246-30-0) is a halogenated indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its bromine substitution at the 2-position and a methyl group at the 1-position of the indole ring, serves as a versatile building block for synthesizing complex molecules. Its molecular formula, C9H8BrN, and molecular weight of 210.07 g/mol make it a valuable intermediate in drug discovery and material science.
The growing demand for indole derivatives in medicinal chemistry has propelled research into 2-bromo-1-methyl-1H-indole. Recent studies highlight its role in developing kinase inhibitors and GPCR-targeted therapies, aligning with the pharmaceutical industry's focus on precision medicine. Researchers are particularly interested in its potential to modulate serotonin receptors, a hot topic in neuropharmacology due to the rising prevalence of CNS disorders.
From a synthetic chemistry perspective, CAS 89246-30-0 offers unique reactivity patterns. The bromine atom facilitates cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations, enabling efficient construction of biaryl systems. This property makes it invaluable for creating heterocyclic compounds, which account for over 60% of FDA-approved drugs. The compound's stability under various conditions further enhances its utility in multi-step syntheses.
Analytical characterization of 2-bromo-1-methylindole typically involves GC-MS, HPLC, and 1H/13C NMR spectroscopy. The bromine substituent produces distinctive splitting patterns in NMR spectra, while mass spectrometry reveals characteristic isotopic patterns due to the 79Br/81Br natural abundance. These analytical signatures are crucial for quality control in commercial production and research applications.
Industrial applications of 2-bromo-1-methyl-1H-indole extend beyond pharmaceuticals. Material scientists utilize it as a precursor for organic semiconductors and photovoltaic materials, capitalizing on the indole core's electron-rich properties. The compound's ability to participate in click chemistry reactions makes it particularly valuable for creating functional materials with tailored electronic properties.
Storage and handling recommendations for 89246-30-0 emphasize protection from light and moisture, with optimal storage under inert atmosphere at 2-8°C. While not classified as hazardous under standard conditions, proper laboratory practices should be followed when working with this brominated compound. Suppliers typically provide technical data sheets with detailed safety information.
The market for 2-bromo-1-methylindole reflects broader trends in fine chemicals demand. With increasing investment in small molecule therapeutics and agrochemicals, the compound has seen steady growth in procurement volumes. Current research explores its derivatization for antimicrobial applications, responding to the global need for novel antibiotic scaffolds.
Quality specifications for CAS 89246-30-0 vary by application, with pharmaceutical-grade material requiring ≥98% purity (HPLC). Leading manufacturers employ advanced purification techniques like recrystallization and column chromatography to meet these standards. Batch-to-batch consistency is particularly critical for drug discovery applications where reproducibility is paramount.
Emerging synthetic methodologies continue to expand the utility of 2-bromo-1-methyl-1H-indole. Recent publications describe its use in flow chemistry setups and microwave-assisted reactions, significantly reducing reaction times compared to traditional protocols. These advancements align with the chemical industry's push toward green chemistry principles and process intensification.
For researchers sourcing 89246-30-0, key considerations include supplier reliability, analytical documentation, and regulatory compliance. The compound is available through major chemical suppliers in quantities ranging from milligrams to kilograms, with custom synthesis options for specialized derivatives. Proper characterization data should always accompany research quantities to ensure experimental reproducibility.
The future outlook for 2-bromo-1-methyl-1H-indole appears promising, particularly in fragment-based drug discovery where its molecular weight and complexity make it an ideal starting point for lead optimization. Ongoing research into its metabolic stability and bioisosteric potential continues to reveal new applications in medicinal chemistry programs worldwide.
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